molecular formula C20H18F3N3 B297143 2,7,9-trimethyl-5-[2-(trifluoromethyl)phenyl]-3,5-dihydropyrazolo[1,5-c]quinazoline

2,7,9-trimethyl-5-[2-(trifluoromethyl)phenyl]-3,5-dihydropyrazolo[1,5-c]quinazoline

Katalognummer B297143
Molekulargewicht: 357.4 g/mol
InChI-Schlüssel: MHJRXYBFBNZAPC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,7,9-trimethyl-5-[2-(trifluoromethyl)phenyl]-3,5-dihydropyrazolo[1,5-c]quinazoline, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in the development and function of B cells and is a key target for the treatment of B cell-related diseases such as lymphoma and autoimmune disorders.

Wirkmechanismus

2,7,9-trimethyl-5-[2-(trifluoromethyl)phenyl]-3,5-dihydropyrazolo[1,5-c]quinazoline binds to the ATP-binding site of BTK and inhibits its activity. This leads to the inhibition of downstream signaling pathways such as the PI3K/AKT and NF-κB pathways, which are critical for B cell proliferation and survival. Additionally, 2,7,9-trimethyl-5-[2-(trifluoromethyl)phenyl]-3,5-dihydropyrazolo[1,5-c]quinazoline has been shown to induce apoptosis in B cells and inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
2,7,9-trimethyl-5-[2-(trifluoromethyl)phenyl]-3,5-dihydropyrazolo[1,5-c]quinazoline has been shown to have potent anti-tumor activity in lymphoma models and can reduce disease severity in autoimmune models. Additionally, 2,7,9-trimethyl-5-[2-(trifluoromethyl)phenyl]-3,5-dihydropyrazolo[1,5-c]quinazoline has been shown to inhibit the activation and proliferation of B cells, which are key drivers of autoimmune diseases such as rheumatoid arthritis and lupus.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 2,7,9-trimethyl-5-[2-(trifluoromethyl)phenyl]-3,5-dihydropyrazolo[1,5-c]quinazoline is its high selectivity for BTK, which reduces the risk of off-target effects. Additionally, 2,7,9-trimethyl-5-[2-(trifluoromethyl)phenyl]-3,5-dihydropyrazolo[1,5-c]quinazoline has good pharmacokinetic properties and can be administered orally. However, one limitation of 2,7,9-trimethyl-5-[2-(trifluoromethyl)phenyl]-3,5-dihydropyrazolo[1,5-c]quinazoline is its relatively short half-life, which may require frequent dosing in clinical settings.

Zukünftige Richtungen

There are several future directions for the development of 2,7,9-trimethyl-5-[2-(trifluoromethyl)phenyl]-3,5-dihydropyrazolo[1,5-c]quinazoline and related compounds. One area of focus is the development of combination therapies that target multiple signaling pathways in B cells. Another area of focus is the development of more potent and selective BTK inhibitors that can overcome resistance mechanisms. Additionally, there is interest in exploring the use of BTK inhibitors in other diseases such as multiple sclerosis and chronic lymphocytic leukemia.

Synthesemethoden

The synthesis of 2,7,9-trimethyl-5-[2-(trifluoromethyl)phenyl]-3,5-dihydropyrazolo[1,5-c]quinazoline involves a multi-step process that begins with the reaction of 2-amino-4,6-dimethylpyridine with 2-chloro-4-nitrophenyl trifluoromethanesulfonate to form the intermediate 2-amino-4,6-dimethyl-5-nitropyridine. This intermediate is then reacted with 2-chloro-5-trifluoromethylphenylboronic acid in the presence of a palladium catalyst to form the key intermediate 2-amino-4,6-dimethyl-5-(2-trifluoromethylphenyl)pyridine. This intermediate is then reacted with 2,7-dimethyl-3,5-dicyano-4-(trifluoromethyl)pyrazole in the presence of a base to form the final product, 2,7,9-trimethyl-5-[2-(trifluoromethyl)phenyl]-3,5-dihydropyrazolo[1,5-c]quinazoline.

Wissenschaftliche Forschungsanwendungen

2,7,9-trimethyl-5-[2-(trifluoromethyl)phenyl]-3,5-dihydropyrazolo[1,5-c]quinazoline has been extensively studied in preclinical models for the treatment of B cell-related diseases such as lymphoma and autoimmune disorders. In vitro studies have shown that 2,7,9-trimethyl-5-[2-(trifluoromethyl)phenyl]-3,5-dihydropyrazolo[1,5-c]quinazoline inhibits BTK activity and downstream signaling pathways, leading to the inhibition of B cell proliferation and survival. In vivo studies have demonstrated that 2,7,9-trimethyl-5-[2-(trifluoromethyl)phenyl]-3,5-dihydropyrazolo[1,5-c]quinazoline has potent anti-tumor activity in lymphoma models and can reduce disease severity in autoimmune models.

Eigenschaften

Molekularformel

C20H18F3N3

Molekulargewicht

357.4 g/mol

IUPAC-Name

2,7,9-trimethyl-5-[2-(trifluoromethyl)phenyl]-3,5-dihydropyrazolo[1,5-c]quinazoline

InChI

InChI=1S/C20H18F3N3/c1-11-8-12(2)18-15(9-11)17-10-13(3)25-26(17)19(24-18)14-6-4-5-7-16(14)20(21,22)23/h4-10,19,25H,1-3H3

InChI-Schlüssel

MHJRXYBFBNZAPC-UHFFFAOYSA-N

Isomerische SMILES

CC1=CC2=C3C=C(NN3C(N=C2C(=C1)C)C4=CC=CC=C4C(F)(F)F)C

SMILES

CC1=CC2=C3C=C(NN3C(N=C2C(=C1)C)C4=CC=CC=C4C(F)(F)F)C

Kanonische SMILES

CC1=CC2=C3C=C(NN3C(N=C2C(=C1)C)C4=CC=CC=C4C(F)(F)F)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.